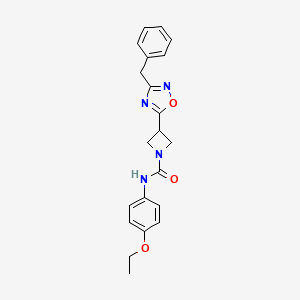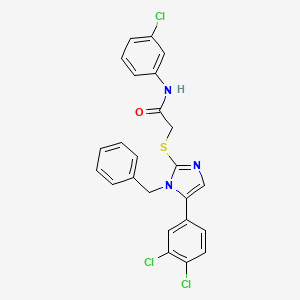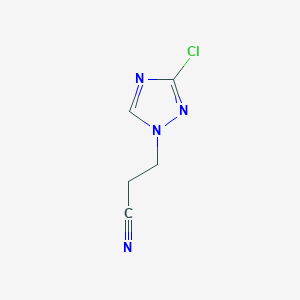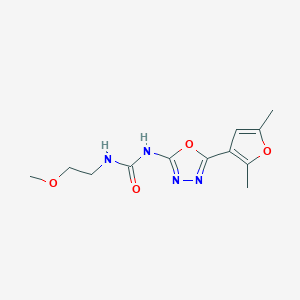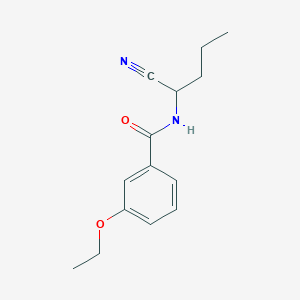![molecular formula C22H12O5 B2513141 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one CAS No. 855774-38-8](/img/structure/B2513141.png)
2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one” is a chemical compound with a molecular weight of 356.33 . It is a fusion of a benzene nucleus with a dihydropyran . The compound is also known as 2H-chromen-2-one or 1,2-benzopyrone or 2H-1-benzopyran-2-one .
Synthesis Analysis
The synthesis of this compound has been described in various studies. For instance, one study describes the synthesis of a similar compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzene ring fused with a dihydropyran . The InChI code for this compound is 1S/C22H12O5/c23-13-6-7-15-16 (11-21 (24)26-20 (15)9-13)18-10-17-14-4-2-1-3-12 (14)5-8-19 (17)27-22 (18)25/h1-11,23H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 356.33 . The compound is characterized by its InChI code: 1S/C22H12O5/c23-13-6-7-15-16 (11-21 (24)26-20 (15)9-13)18-10-17-14-4-2-1-3-12 (14)5-8-19 (17)27-22 (18)25/h1-11,23H .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Research has demonstrated the potential of derivatives of 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one in combating bacterial and fungal infections. Various synthesized derivatives of this compound have exhibited significant antibacterial and antifungal properties. For instance:
- Derivatives such as 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride and N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide showcased high levels of antibacterial activity against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
- Compounds such as (2-furyl)(3-thioxo-3H-benzo[f]chromen-2-yl)methanone and phenyl(3-oxo-3H-benzo[f]chromen-2-yl)methanone demonstrated excellent antifungal activity against fungi like Curvularia lunata and Fusarium moniliforme (Chanu et al., 2017).
Molecular Biology and Medicine Applications
The compound and its derivatives have shown promise in fields such as molecular biology and medicine, particularly in terms of their fluorescence properties which can be used in probing and sensing applications:
- The synthesis of 3-hetaryl substituted coumarin derivatives, including this compound, and their absorption and steady-state fluorescence characteristics were studied. These compounds have potential applications as fluorescent probes in molecular biology and medicine, given their response to different pH values in ethanol solutions (Deligeorgiev et al., 2008).
Fluorescence Sensing
In addition to its potential medical applications, certain derivatives of this compound have been explored for their fluorescence sensing capabilities, particularly for metal ions:
- Compounds like 9-hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde aroylhydrazones were investigated for their ionochromic properties, showing capability in forming colored complexes with metal cations and certain anions. These interactions resulted in notable changes in absorption and fluorescence properties, which could be leveraged in sensing applications (Nikolaeva et al., 2020).
Direcciones Futuras
Future research could focus on further elucidating the chemical reactions involving this compound, its mechanism of action, and its potential applications in various fields such as medicinal chemistry. Additionally, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .
Propiedades
IUPAC Name |
2-(7-hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O5/c23-13-6-7-15-16(11-21(24)26-20(15)9-13)18-10-17-14-4-2-1-3-12(14)5-8-19(17)27-22(18)25/h1-11,23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKOLUUQBZNEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CC(=O)OC5=C4C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
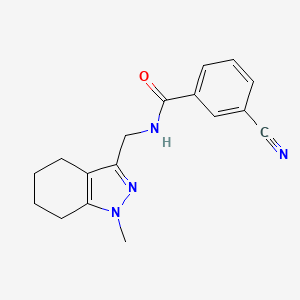
![1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B2513060.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B2513062.png)
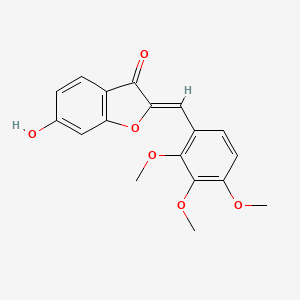

![1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2513069.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B2513071.png)
